4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE
Description
4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazone linkage, and a benzamide moiety. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C22H17N5O2 |
|---|---|
Molecular Weight |
383.4g/mol |
IUPAC Name |
4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzamide |
InChI |
InChI=1S/C22H17N5O2/c23-21(28)16-11-13-17(14-12-16)24-25-20-19(15-7-3-1-4-8-15)26-27(22(20)29)18-9-5-2-6-10-18/h1-14,26H,(H2,23,28) |
InChI Key |
ATSUVENOLUQPBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide typically involves the condensation of 5-oxo-1,3-diphenyl-1,5-dihydro-pyrazole-4-carbaldehyde with 4-hydrazinobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Shares the pyrazole ring structure.
4-Hydrazinobenzamide: Contains the hydrazine and benzamide moieties.
Uniqueness
4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
